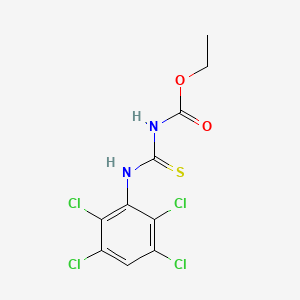
Ethyl 3-(2,3,5,6-tetrachlorophenyl)thioureidocarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(2,3,5,6-tetrachlorophenyl)thioureidocarboxylate is a chemical compound with the molecular formula C10H8Cl4N2O2S and a molecular weight of 362.05 g/mol . It is characterized by the presence of a tetrachlorophenyl group, a thiourea moiety, and an ethyl ester functional group. This compound is typically a yellow to off-white solid .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2,3,5,6-tetrachlorophenyl)thioureidocarboxylate involves the reaction of 2,3,5,6-tetrachlorophenyl isothiocyanate with ethyl carbamate under controlled conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature for several hours. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(2,3,5,6-tetrachlorophenyl)thioureidocarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiourea moiety to thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol, amine derivatives
Substitution: Amino or thiol-substituted phenyl derivatives
Aplicaciones Científicas De Investigación
Ethyl 3-(2,3,5,6-tetrachlorophenyl)thioureidocarboxylate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(2,3,5,6-tetrachlorophenyl)thioureidocarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The tetrachlorophenyl group enhances its binding affinity, while the thiourea moiety can form hydrogen bonds with the target. This interaction can disrupt normal cellular processes, leading to the desired biological effect .
Comparación Con Compuestos Similares
Ethyl 3-(2,3,5,6-tetrachlorophenyl)thioureidocarboxylate can be compared with other similar compounds, such as:
- Ethyl 3-(2,3,4,5-tetrachlorophenyl)thioureidocarboxylate
- Ethyl 3-(2,3,5,6-tetrachlorophenyl)ureidocarboxylate
- Ethyl 3-(2,3,5,6-tetrachlorophenyl)thioureidopropionate
These compounds share structural similarities but differ in the position of chlorine atoms or the nature of the ester group. The unique combination of the tetrachlorophenyl group and thiourea moiety in this compound contributes to its distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C10H8Cl4N2O2S |
|---|---|
Peso molecular |
362.1 g/mol |
Nombre IUPAC |
ethyl N-[(2,3,5,6-tetrachlorophenyl)carbamothioyl]carbamate |
InChI |
InChI=1S/C10H8Cl4N2O2S/c1-2-18-10(17)16-9(19)15-8-6(13)4(11)3-5(12)7(8)14/h3H,2H2,1H3,(H2,15,16,17,19) |
Clave InChI |
XJWKXVRUGKTLIQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NC(=S)NC1=C(C(=CC(=C1Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


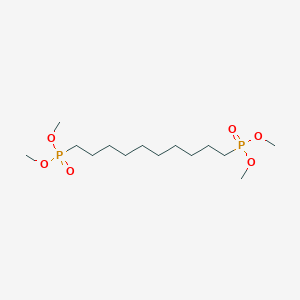
![2-{[(2E)-But-2-en-2-yl]oxy}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14132841.png)
![2'-Methoxy-N,N-dimethyl-[1,1'-biphenyl]-4-amine](/img/structure/B14132843.png)
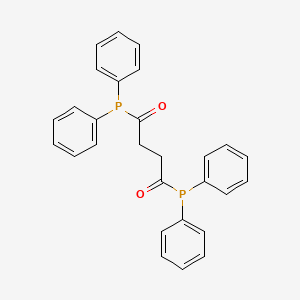
![2-{[3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-1,2-benzothiazol-3(2H)-one 1,1-dioxide](/img/structure/B14132856.png)
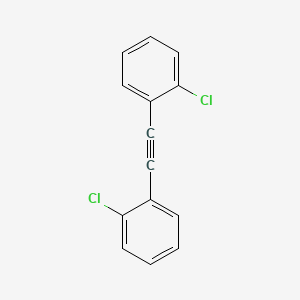
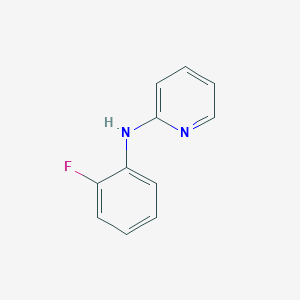
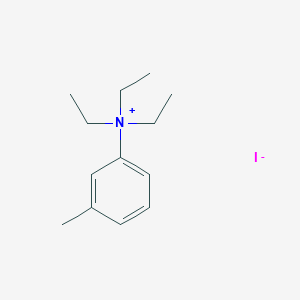
![3-Oxoandrost-4-en-17-yl 4-[(2-methoxy-2-oxo-1-phenylethyl)amino]-4-oxobutanoate](/img/structure/B14132881.png)
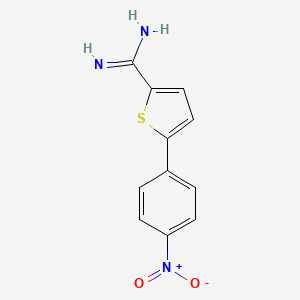

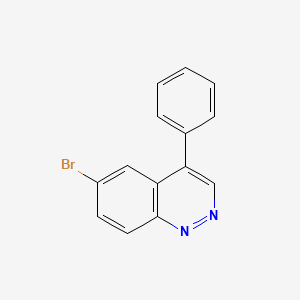
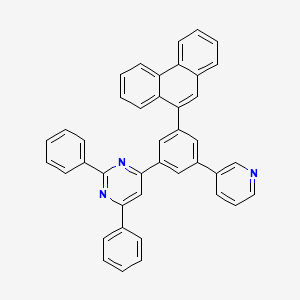
![2-Chloro-N-[5-[[2-[(2,4-difluorophenyl)amino]-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14132908.png)
